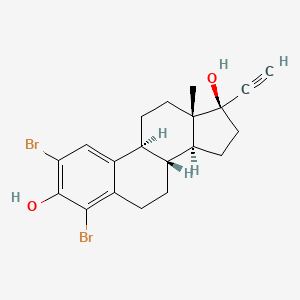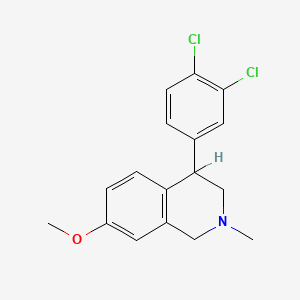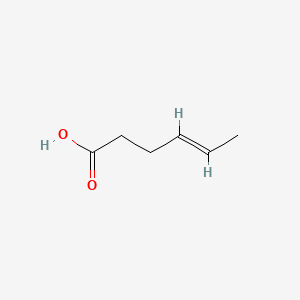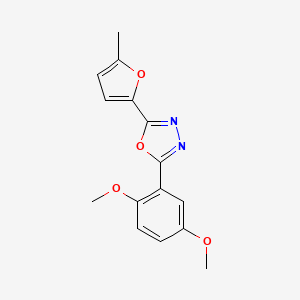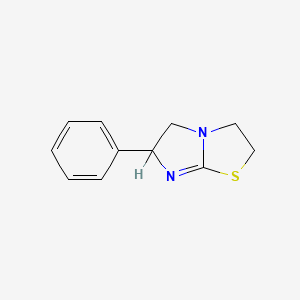
Tetramisole
Overview
Description
Tetramisole is an imidazothiazole that is imidazothiazole in which the double bonds at the 2-3 and 5-6 positions have been reduced to single bonds and in which one of the hydrogens at position 6 is replaced by a phenyl group . It is an anthelmintic indicated to treat hookworm infections .
Synthesis Analysis
The synthesis of Tetramisole involves a five-step method. The process starts with the heating and reaction of styrene oxide and ethanol amine to obtain an addition product. This product is then added to an organic solvent and lewis acid, and thionyl chloride is added while controlling the reaction temperature to obtain a chlorination product. Deionized water is added to the chlorination product, and NaOH solution is dropped, followed by concentrated HCl and thiourea, which are heated and refluxed. After cooling, a cyclization product is separated. This product is mixed with concentrated HCl and lewis acid, and NaOH solution is added to adjust the pH of the system, and it is heated and reacted to obtain a tetramisole product. Finally, deionized water is added to the tetramisole product, concentrated HCl is dropped, and the temperature is increased to react and obtain tetramisole hydrochloride .
Molecular Structure Analysis
The molecular formula of Tetramisole is C11H12N2S . The IUPAC name is 6-phenyl-2,3,5,6-tetrahydroimidazo [2,1-b] [1,3]thiazole .
Chemical Reactions Analysis
Tetramisole enhances the IK1 current, hyperpolarizes the resting potential (RP), and shortens the action potential duration (APD) in isolated rat cardiomyocytes . It also shows anti-arrhythmia and anticardiac remodeling effects in the coronary ligation-induced myocardial infarction model and isoproterenol (Iso) infusion-induced cardiac remodeling model .
Physical And Chemical Properties Analysis
The molecular weight of Tetramisole is 204.29 g/mol . The InChI is InChI=1S/C11H12N2S/c1-2-4-9 (5-3-1)10-8-13-6-7-14-11 (13)12-10/h1-5,10H,6-8H2 .
Scientific Research Applications
Biochemical Mechanism of Action : Tetramisole inhibits “fumarate reductase” activity in nematodes, affecting energy metabolism by altering levels of succinate, NAD, ATP, and other compounds, but does not significantly affect other organisms at similar concentrations (van den Bossche & Janssen, 1969).
Effects on Animal Growth and Health : Studies have shown that tetramisole can impact the growth rate and feed efficiency of animals, such as chickens, and is effective against various species of roundworms (Marsboom & Thienpont, 1967).
Immunostimulatory Activity : Tetramisole and its isomer levamisole have been found to enhance immune responses in both tumorous and non-tumorous experimental animals, including increasing anti-leukemia resistance and reducing lung metastases in certain cancer models (Spreafico et al., 1975).
Enantioselective Catalysis : Tetramisole has been identified as a competent enantioselective acylation catalyst, particularly its benzannellated analogue, benzotetramisole (Birman & Li, 2006).
Pharmacokinetics in Veterinary Use : As an anthelmintic, tetramisole's pharmacokinetics have been studied in animals like goats and pigs, highlighting its effectiveness and the importance of understanding its distribution and excretion for optimal use (Nielsen & Rasmussen, 1983).
Comparative Efficacy in Ascariasis Treatment : When compared with other anthelmintics like piperazine, tetramisole showed higher efficacy in treating ascariasis in children, with fewer side effects (Seftel & Heinz, 1968).
Chemotactic Response Enhancement : Tetramisole has been observed to enhance the chemotactic response of monocytes, indicating a potential mechanism for its immunomodulatory effects (Pike & Snyderman, 1976).
Side Effects and Contraindications : While generally effective, tetramisole can cause side effects such as skin rashes and may have contraindications in certain conditions like Sjögren's syndrome (Pasricha & Nayyar, 1971; Bálint et al., 1977).
Mechanism of Action
Tetramisole is an anthelmintic indicated to treat hookworm infections . It is a new IK1 channel agonist and exerts IK1-dependent cardioprotective effects . The cardioprotection of Tetramisole is associated with the facilitation of IK1 channel forward trafficking, deactivation of PKA signaling, and inhibition of intracellular calcium overload .
Safety and Hazards
Tetramisole should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSDGLLUJUHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860143 | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramisole | |
CAS RN |
5036-02-2 | |
| Record name | (±)-Tetramisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5036-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramisole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005036022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramisole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M7RFE4NO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of tetramisole?
A1: Tetramisole acts as a potent inhibitor of alkaline phosphatase, particularly certain isoenzymes found in organisms like the parasitic worm Ascaris suum []. While its precise mechanism in parasite paralysis remains unclear, studies suggest it causes sustained muscle contraction and membrane depolarization, potentially through interaction with cholinergic systems [, ].
Q2: How does tetramisole's structure relate to its inhibition of alkaline phosphatase?
A2: Research indicates that the presence of both the thiazolidine and dihydroimidazole rings in the tetramisole structure is crucial for its inhibitory activity against alkaline phosphatase [, ]. Replacing the thiazole ring system significantly reduces its potency [].
Q3: Does the stereochemistry of tetramisole influence its alkaline phosphatase inhibition?
A3: Yes, the (-) isomer of tetramisole, also known as levamisole, exhibits significantly greater inhibition of specific alkaline phosphatase isoenzymes compared to the (+) isomer, dexamisole [, ].
Q4: How does tetramisole affect cartilage calcification?
A4: Levamisole, the (-) isomer, has been shown to prevent in vitro cartilage calcification in rachitic rat models by inhibiting alkaline phosphatase activity within cartilage []. This suggests a close association between ALP activity and the calcification process.
Q5: Does tetramisole affect interferon production?
A5: Studies show that tetramisole can modulate interferon-beta (INF-β) production in a dose-dependent manner. High concentrations suppress INF-β synthesis in mouse peritoneal cells, while lower concentrations might increase synthesis when baseline production is low [].
Q6: How does tetramisole impact amino acid uptake in parasites?
A6: In Ascaridia galli (chicken roundworm), both racemic tetramisole and levamisole inhibit the uptake of essential amino acids like aspartic acid, alanine, and leucine, ultimately affecting protein synthesis and other crucial metabolic processes [].
Q7: What is the molecular formula and weight of tetramisole?
A7: The molecular formula of tetramisole is C11H12N2S, and its molecular weight is 204.29 g/mol.
Q8: Are there specific challenges in formulating tetramisole?
A8: Research highlights the importance of specific formulation strategies for tetramisole. For instance, loading tetramisole into a zeolite matrix allowed for slow drug release, enhancing its efficacy against Nippostrongylus brasiliensis in rats compared to administering tetramisole alone [].
Q9: Does tetramisole exhibit any catalytic properties?
A9: While primarily known for its anthelmintic and immunomodulatory properties, the research provided does not elaborate on any inherent catalytic properties of tetramisole.
Q10: Have computational methods been used in tetramisole research?
A10: The provided research papers primarily focus on experimental studies and do not delve into specific applications of computational chemistry or modeling regarding tetramisole.
Q11: How do structural modifications impact tetramisole's activity?
A11: Studies demonstrate that the thiazolidine and dihydroimidazole rings are essential for the anthelmintic activity of tetramisole [, ]. Modifications like substituting the phenyl ring with naphthyl or thienyl groups, or introducing halogen, methyl, or nitro groups, can significantly alter its potency and selectivity against different alkaline phosphatase isoenzymes [, ].
Q12: Are there specific formulation challenges for tetramisole?
A12: While the provided research doesn't highlight specific formulation challenges, one study successfully loaded tetramisole into a zeolite matrix for slow drug release, enhancing its efficacy against Nippostrongylus brasiliensis in rats []. This suggests that optimizing drug delivery can improve tetramisole's effectiveness.
Q13: Does the research address SHE regulations regarding tetramisole?
A13: The provided research articles primarily focus on the pharmacological and biochemical aspects of tetramisole. Specific information regarding SHE regulations is not discussed in these papers.
Q14: How is tetramisole metabolized in the body?
A14: While detailed metabolic pathways are not extensively discussed, research indicates potential for stereoselective metabolism between levamisole and dexamisole. A study observed significantly longer elimination half-lives for dexamisole compared to levamisole in human subjects, suggesting differences in their metabolic fates [].
Q15: Are there differences in the pharmacokinetics of levamisole and dexamisole?
A15: Yes, studies reveal that dexamisole exhibits a longer elimination half-life compared to levamisole, suggesting stereoselective pharmacokinetic profiles for these enantiomers []. This difference may lead to varying durations of action and potential for adverse effects.
Q16: How is tetramisole's efficacy against parasites evaluated?
A16: Researchers utilize various methods to assess tetramisole's efficacy, including:
- Fecal Egg Count Reduction Test (FECRT): This test measures the reduction in parasite egg counts in animal feces after treatment, indicating the drug's effectiveness in reducing worm burden [, , , , ].
- Controlled Anthelmintic Efficacy Test: This involves comparing worm counts in treated animals with untreated controls to determine the percentage of parasite reduction [].
- In Vitro Egg Hatch Assay: This method assesses the drug's effect on parasite egg hatching, providing insights into its efficacy against early developmental stages [].
Q17: Has tetramisole shown efficacy in treating specific parasitic infections?
A17: Research indicates that tetramisole effectively treats infections caused by various parasitic nematodes, including:
- Ascaridia galli: Tetramisole effectively eliminates both adult and immature stages of this chicken roundworm [, , , , ].
- Heterakis gallinarum: Tetramisole demonstrates efficacy against this cecal worm in chickens [, , ].
- Capillaria obsignata: Studies show varying degrees of efficacy against this chicken intestinal worm depending on the dose and route of administration [].
- Dictyocaulus viviparus: Tetramisole effectively targets lungworms in calves, particularly those older than 14 days [].
- Nippostrongylus brasiliensis: Formulating tetramisole for slow release enhances its efficacy against this rat nematode [].
Q18: What is the evidence for tetramisole's immunomodulatory activity?
A18: Research highlights tetramisole's potential to enhance immune responses. For instance, it significantly improved the efficacy of a Brucella melitensis vaccine in mice, even without increasing specific antibody levels []. This suggests a broader immunostimulatory effect beyond simply boosting antibody production.
Q19: Is there evidence of anthelmintic resistance to tetramisole?
A19: Yes, unfortunately, studies have reported emerging resistance to tetramisole in certain parasite populations. A study in Haryana, India, found resistance in Haemonchus contortus, a prevalent sheep nematode, to tetramisole, highlighting the growing concern of anthelmintic resistance [].
Q20: How does tetramisole resistance relate to other anthelmintics?
A20: Research shows that parasite resistance to one anthelmintic class can often be associated with resistance to others. Studies have observed simultaneous resistance to tetramisole, albendazole, and ivermectin in gastrointestinal nematodes of goats, indicating a potential for cross-resistance among these commonly used drugs [, ]. This emphasizes the need for sustainable parasite control strategies to mitigate the development and spread of resistance.
Q21: Are there any reported toxic effects of tetramisole?
A21: While generally considered safe at therapeutic doses, some studies have documented mild and transient side effects in animals, including nervous and locomotor excitement, tremors, salivation, and increased respiration and pulse rate []. The research emphasizes the importance of using appropriate dosages to minimize the risk of adverse effects.
Q22: Have there been attempts to improve tetramisole delivery?
A22: Yes, one study demonstrated the benefits of using a zeolite matrix to enable the slow release of tetramisole, leading to enhanced efficacy against Nippostrongylus brasiliensis in rats []. This highlights the potential of drug delivery strategies to improve tetramisole's therapeutic profile.
Q23: How is tetramisole quantified in various matrices?
A23: Several analytical methods are employed to quantify tetramisole, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is commonly used for separating and quantifying tetramisole in pharmaceutical formulations and biological samples [, , , ].
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique enables accurate quantification of tetramisole and its enantiomers (levamisole and dexamisole) in complex matrices like hair and serum samples [, ].
- Polarimetry: This traditional method, while less sensitive than chromatographic techniques, can be used to determine the enantiomeric purity of levamisole by measuring its specific rotation [].
Q24: Does the research discuss the environmental fate of tetramisole?
A24: The provided research primarily focuses on the pharmaceutical and pharmacological aspects of tetramisole and does not provide detailed information on its environmental impact or degradation pathways. Further research is needed to assess its potential ecotoxicological effects and explore strategies for mitigating any negative environmental impacts.
Q25: Are there studies on the dissolution and solubility of tetramisole?
A25: While the provided research does not specifically focus on tetramisole's dissolution and solubility, one study utilized a spectrofluorimetric method with a biological dye (Felumin) to track the drug's behavior in different solutions []. This approach highlights the importance of understanding tetramisole's solubility and complex formation in various media for analytical and formulation purposes.
Q26: How are analytical methods for tetramisole validated?
A26: Researchers adhere to established guidelines, such as those outlined by the International Conference on Harmonization (ICH), to validate analytical methods for tetramisole quantification. These validation procedures typically involve assessing parameters like:
Q27: What quality control measures are important for tetramisole?
A27: Ensuring the quality, safety, and efficacy of tetramisole throughout its lifecycle involves rigorous quality control measures during development, manufacturing, and distribution. These measures may include:
Q28: Does tetramisole induce any immunological responses?
A28: Research indicates that tetramisole exhibits immunomodulatory properties, influencing immune responses in various ways. For instance, it enhanced the effectiveness of a Brucella melitensis vaccine in mice [], suggesting its potential as an immunostimulant.
Q29: Is there information on drug-transporter interactions, drug-metabolizing enzyme induction/inhibition, biocompatibility, or biodegradability of tetramisole?
A29: The provided research does not delve into the specifics of tetramisole's interactions with drug transporters or metabolizing enzymes, nor does it discuss its biocompatibility or biodegradability. Further investigation is needed to understand these aspects fully.
Q30: Does the research discuss alternatives to tetramisole, recycling strategies, or specific research infrastructure for its study?
A30: The research provided focuses primarily on tetramisole's properties and efficacy. It does not provide comparative analyses of alternative anthelmintics, discuss recycling strategies for the drug or its waste products, or highlight specific research infrastructure dedicated to its study. Further exploration of these areas is necessary.
Q31: What are the historical milestones in tetramisole research?
A31: Key historical milestones in tetramisole research, based on the provided papers, include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1196583.png)


